molecular formula C11H22Cl2N2O2 B15191895 N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine CAS No. 85095-78-9

N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine

Cat. No.: B15191895
CAS No.: 85095-78-9
M. Wt: 285.21 g/mol
InChI Key: FLERFWIRPBUVGF-UHFFFAOYSA-N
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Description

N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine is a synthetic organic compound that belongs to the class of diazepines. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of gamma-chloro-beta-hydroxypropyl groups attached to the nitrogen atoms in the diazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine typically involves the reaction of hexahydro-1,4-diazepine with gamma-chloro-beta-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as distillation, crystallization, or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl groups to hydrogen atoms.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted diazepines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine involves its interaction with specific molecular targets. The gamma-chloro-beta-hydroxypropyl groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-1,4-diazepine: The parent compound without the gamma-chloro-beta-hydroxypropyl groups.

    N(sup 1),N(sup 4)-Bis-(beta-hydroxypropyl)hexahydro-1,4-diazepine: Similar structure but without the chlorine atoms.

    N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxyethyl)hexahydro-1,4-diazepine: Similar structure with shorter alkyl chains.

Uniqueness

N(sup 1),N(sup 4)-Bis-(gamma-chloro-beta-hydroxypropyl)hexahydro-1,4-diazepine is unique due to the presence of both gamma-chloro and beta-hydroxy groups, which can influence its reactivity and binding properties. These functional groups may enhance its potential as a versatile intermediate in chemical synthesis or as a bioactive compound in medicinal chemistry.

Properties

CAS No.

85095-78-9

Molecular Formula

C11H22Cl2N2O2

Molecular Weight

285.21 g/mol

IUPAC Name

1-chloro-3-[4-(3-chloro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol

InChI

InChI=1S/C11H22Cl2N2O2/c12-6-10(16)8-14-2-1-3-15(5-4-14)9-11(17)7-13/h10-11,16-17H,1-9H2

InChI Key

FLERFWIRPBUVGF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)CC(CCl)O)CC(CCl)O

Origin of Product

United States

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